
Coreximine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coreximine, also known as alkaloid F29 or coramine, belongs to the class of organic compounds known as protoberberine alkaloids and derivatives. These are alkaloids with a structure based on a protoberberine moiety, which consists of a 5, 6-dihydrodibenzene moiety fused to a quinolizinium and forming 5, 6-Dihydrodibenzo(a, g)quinolizinium skeleton. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in soursop. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Affinity to GABAA Receptor
Coreximine, a tetrahydroprotoberberine alkaloid isolated from Croton flavens L., has demonstrated a significant affinity to the GABAA receptor. This finding suggests potential applications in neurological research, particularly in studies related to gamma-Aminobutyric acid (GABA) receptor activities (Eisenreich, Höfner, & Bracher, 2003).
Biosynthesis from Reticuline
Research indicates that this compound is biosynthesized from reticuline, an important precursor in alkaloid synthesis. This discovery is significant for understanding the biosynthetic pathways of alkaloids in plants like Papaver somniferum (opium poppy) (Brochmann-Hanssen & Cherng-Chyi, 1971).
Synthesis of Isoquinoline Derivatives
A novel synthesis method for 1-substituted isoquinoline and spiro[cycloalkane-1,1′-isoquinoline] derivatives has been developed, leading to the total synthesis of this compound. This research contributes to the broader field of synthetic chemistry, especially in the synthesis of complex heterocyclic compounds (Kametani et al., 1968).
Racemisation of Protoberberines
Studies have shown that treatment of optically active protoberberine alkaloids like this compound with hydrogen in the presence of platinum oxide leads to the formation of racemic protoberberines. This research has implications for understanding the chemical behavior of alkaloids under certain conditions (Kametani & Ihara, 1968).
Propriétés
Numéro CAS |
483-45-4 |
|---|---|
Formule moléculaire |
C19H21NO4 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-8-19(24-2)16(21)6-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
Clé InChI |
BWUQAWCUJMATJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O |
SMILES canonique |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O |
melting_point |
254-256°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





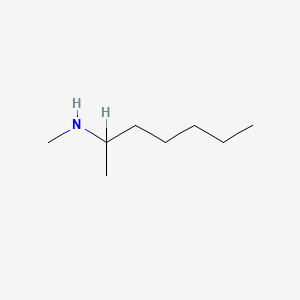
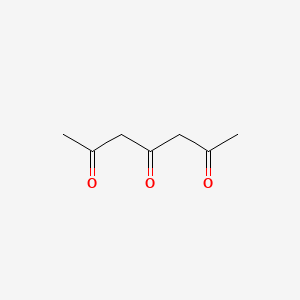
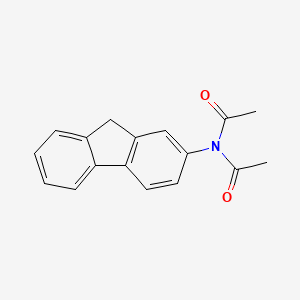



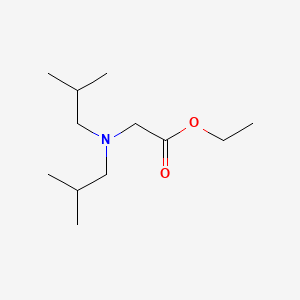
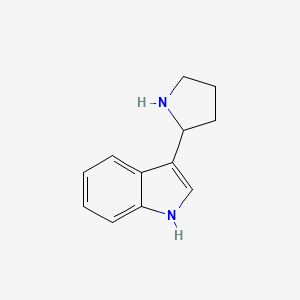

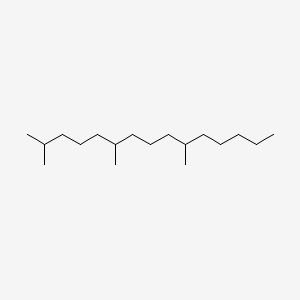
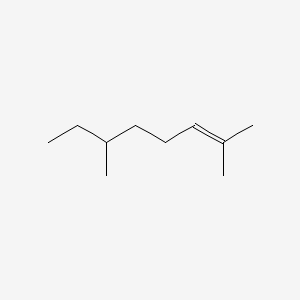
![4-Methylbenzo[c]phenanthrene](/img/structure/B1618815.png)